1-(2-Chloro-5-nitrophenyl)sulfonylimidazole is a chemical compound that belongs to the class of sulfonylimidazoles, which are characterized by the presence of a sulfonyl group attached to an imidazole ring. This compound features a chloro and nitro substituent on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
The compound can be synthesized through various chemical methods, primarily involving the reaction of imidazole with appropriate sulfonyl chlorides. The synthesis routes often utilize commercially available starting materials, making it accessible for laboratory and industrial applications.
1-(2-Chloro-5-nitrophenyl)sulfonylimidazole can be classified as:
The synthesis of 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole typically involves the following steps:
The molecular structure of 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole can be represented as follows:
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CN=C2
AKVCBZWZBMTKMQ-UHFFFAOYSA-N
1-(2-Chloro-5-nitrophenyl)sulfonylimidazole can participate in various chemical reactions, including:
The reactions are often facilitated under acidic or basic conditions, depending on the nature of the substituents involved.
The mechanism of action for 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole involves:
The compound exhibits moderate lipophilicity, indicated by its log P values ranging from 1.4 to 3.3, suggesting good permeability across biological membranes.
1-(2-Chloro-5-nitrophenyl)sulfonylimidazole has several scientific applications:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3